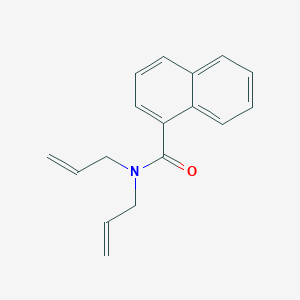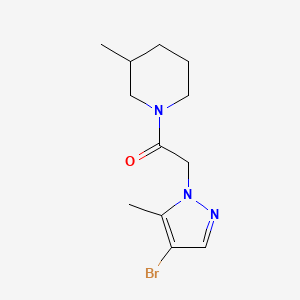
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, and a propylpiperazine moiety attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Attachment of the Ethanone Group: The phenoxy intermediate is then subjected to a Friedel-Crafts acylation reaction using an ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Moiety: The resulting ethanone derivative is reacted with 4-propylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ethanone group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Functionalized phenoxy derivatives with various substituents replacing the chloro or fluoro groups.
科学研究应用
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the phenoxy group may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further investigation.
相似化合物的比较
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone: Similar structure with a methyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-ethylpiperazino)-1-ethanone: Similar structure with an ethyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-isopropylpiperazino)-1-ethanone: Similar structure with an isopropyl group instead of a propyl group on the piperazine moiety.
Uniqueness
The uniqueness of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group on the piperazine moiety may confer distinct pharmacokinetic properties compared to its methyl, ethyl, or isopropyl analogs.
属性
分子式 |
C15H20ClFN2O2 |
|---|---|
分子量 |
314.78 g/mol |
IUPAC 名称 |
2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClFN2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-12-3-4-14(17)13(16)10-12/h3-4,10H,2,5-9,11H2,1H3 |
InChI 键 |
KLADYYADINDDLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide](/img/structure/B14930639.png)
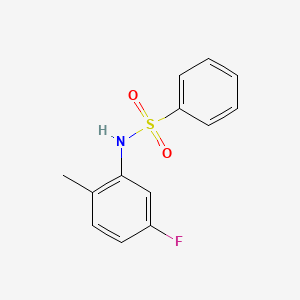
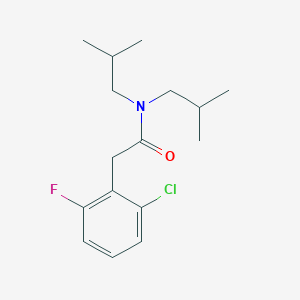
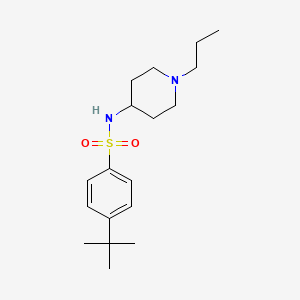
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930664.png)
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
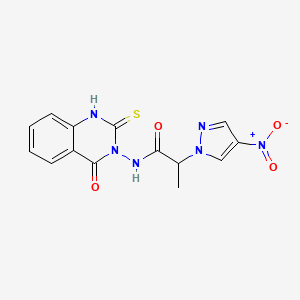
![N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14930697.png)
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)

![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)
